7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidine-4-one class, characterized by a fused pyrido-pyrimidine core. Key structural features include:
- 7-Methyl substitution: Enhances lipophilicity and may influence steric interactions with biological targets.
- N-[3-(Propan-2-yloxy)propyl] carboxamide side chain: A flexible ether-containing substituent that balances lipophilicity and solubility.
Properties
IUPAC Name |
7-methyl-4-oxo-N-(3-propan-2-yloxypropyl)pyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)22-8-4-7-17-15(20)13-9-18-14-6-5-12(3)10-19(14)16(13)21/h5-6,9-11H,4,7-8H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCZGSFCZJUFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NCCCOC(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multistep reactions. One common method includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. For instance, the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride can yield various pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalyst-free, environmentally benign processes. For example, a one-pot sequential four-component condensation reaction of an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde, and 1H-benzo[d]imidazol-2-amine without using a catalyst has been reported to produce similar pyrimidine derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Pyrido-Pyrimidine Core
Position 2 Substitutions
- Target Compound: Lacks substituents at position 2 (based on nomenclature), unlike many analogs in , which feature aryl or heteroaryl groups (e.g., phenyl, dihydrobenzodioxole) at this position .
- Compounds : 2-Hydroxy substitution increases polarity, reducing logP compared to the target compound’s unsubstituted position. This modification correlates with analgesic activity in the "acetic acid writhing" model .
Position 7 Substitutions
- Target Compound : 7-Methyl group provides moderate steric bulk and lipophilicity.
- Analogs : Piperazine derivatives (e.g., 3-methylpiperazinyl, 3,5-dimethylpiperazinyl) at position 7 introduce basic nitrogen atoms, which may improve solubility and pharmacokinetics .
Carboxamide Side Chain
- Target Compound : The N-[3-(propan-2-yloxy)propyl] group combines an ether linkage and alkyl chain, offering moderate flexibility and lipophilicity.
- Analogs : N-Benzyl derivatives exhibit comparable analgesic activity regardless of benzyl substituents, suggesting that the carboxamide side chain’s role is secondary to the core structure .
- Compound : N-(4-Methylbenzyl) and N-(4-isopropylphenyl) groups introduce aromaticity, which may enhance target binding through van der Waals interactions .
Bioisosteric Relationships and Core Modifications
- Pyrido-Pyrimidine vs. Quinoline Cores: describes 4-oxo-1,4-dihydroquinoline-3-carboxamides, which share a similar carboxamide side chain but differ in core structure.
- Bioisosterism: highlights bioisosteric equivalence between 4-hydroxyquinolin-2-one and 2-hydroxy-4-oxo-pyrido-pyrimidine cores, suggesting that substituent positioning (e.g., hydroxy vs. oxo groups) can modulate activity without altering the pharmacological profile .
Physicochemical and Pharmacokinetic Implications
- logP and Solubility :
- The target compound’s isopropoxypropyl side chain likely confers a higher logP than ’s hydrophilic N-benzyl derivatives but lower logP than ’s piperazine-containing analogs .
- Ether linkages (as in the target) improve metabolic stability compared to ester or hydroxy groups (e.g., ’s 3-hydroxypropyl substituent) .
- Synthetic Accessibility : The target compound’s synthesis may follow methods similar to , where carboxamide side chains are introduced via nucleophilic substitution or coupling reactions .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
